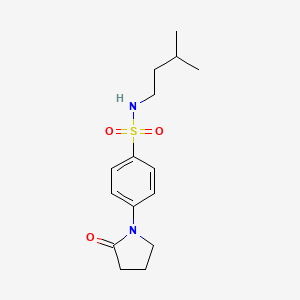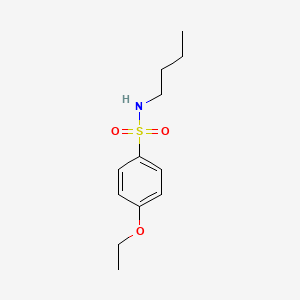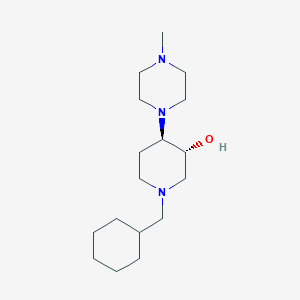
N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. The acetylation of histones is an important mechanism for the regulation of gene expression, and HDAC inhibitors such as N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also induce the acetylation of non-histone proteins, which can have a variety of biological effects.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and improve cognitive function in animal models of neurodegenerative disorders. N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have anti-angiogenic effects, which can inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its specificity for HDAC enzymes, which can lead to a more targeted therapeutic effect. However, one limitation of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells. In addition, the optimal dosage and treatment duration of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may vary depending on the disease being treated.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of research is the development of combination therapies that include N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs or treatments. For example, N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Another area of research is the development of more specific HDAC inhibitors that can target specific HDAC enzymes or isoforms. Finally, the potential use of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of neurodegenerative disorders such as Alzheimer's disease is an area of ongoing research.
Synthesemethoden
The synthesis of N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-acetylpyrrole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methylbutyl iodide to yield N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. N-(3-methylbutyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)9-10-16-21(19,20)14-7-5-13(6-8-14)17-11-3-4-15(17)18/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBCXREYHHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)



![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5134797.png)
![methyl 4-[5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5134798.png)
![2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide](/img/structure/B5134799.png)
![5'-allyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5134804.png)
![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)
![ethyl 5-(anilinocarbonyl)-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5134823.png)
![methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5134837.png)